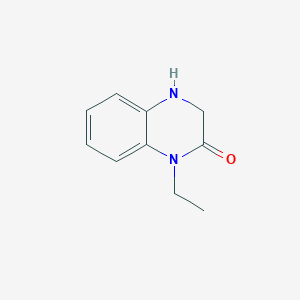
1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds in the quinoxaline family, including 1-ethyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit notable biological activities. These include antimicrobial and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms .
Mechanism of Action
The mechanism of action typically involves interaction with specific biological targets such as enzymes and receptors. Quinoxaline derivatives can modulate these targets, leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate the specific pathways involved .
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, facilitating the development of new compounds with enhanced biological activities .
Synthesis Methods
The synthesis of this compound often involves the condensation of 1,2-diamines with diketones under reflux conditions. Several methods have been developed to optimize yields and selectivity during synthesis, including regioselective methodologies that enhance the efficiency of producing desired isomers .
Material Science
Applications in Dye and Pigment Production
Beyond its pharmaceutical applications, this compound has potential uses in the production of dyes and pigments due to its stable aromatic structure. The compound's ability to form stable complexes with metals can be exploited to create colorants with desirable properties for industrial applications .
Case Studies and Research Findings
属性
CAS 编号 |
66366-88-9 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-ethyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-7-10(12)13/h3-6,11H,2,7H2,1H3 |
InChI 键 |
BCXMJWDBNSTJPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CNC2=CC=CC=C21 |
规范 SMILES |
CCN1C(=O)CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















